molecular formula C19H21ClFNO2 B2563074 3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone CAS No. 477869-96-8

3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone

Cat. No. B2563074
CAS RN: 477869-96-8
M. Wt: 349.83
InChI Key: QRGPXPOQTCSCEF-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound. The pyridinone ring is substituted with a hydroxy group at the 4-position, a cycloheptyl group at the 1-position, and a 2-chloro-6-fluorobenzyl group at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridinone ring, the introduction of the cycloheptyl group, and the attachment of the 2-chloro-6-fluorobenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, the cycloheptyl group, and the 2-chloro-6-fluorobenzyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the hydroxy group on the pyridinone ring could potentially be involved in reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study focused on the synthesis and EXAFS structural characterization of new lipophilic tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, demonstrating the tailoring of ligands according to specific needs without altering their chelation properties. This research underscores the adaptability of pyridinone derivatives in forming complexes with iron, which might share similarities in synthesis strategies or structural characteristics with the specified compound (Schlindwein et al., 2006).
  • Another study reported on the synthesis and characterization of fluorinated polybenzoxazoles, highlighting the potential of fluorinated compounds in creating materials with specific properties such as gas separation membranes. This indicates the relevance of fluorinated derivatives like the specified compound in materials science (Joseph et al., 1994).

Reactivity and Potential Applications

  • Research on the synthesis, characterization, and reactivity study of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (a related compound) provides insight into the reactivity and potential applications of pyridinone derivatives. This includes their use in non-linear optics and as potential anti-cancerous drugs, suggesting similar possibilities for the compound (Murthy et al., 2017).

Chemical Properties and Interactions

  • A study on the synthesis and crystal structure determination of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile showcases the detailed structural analysis of pyridinone derivatives, which may provide a foundation for understanding the physical and chemical properties of similar compounds (Moustafa & Girgis, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-cycloheptyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO2/c20-16-8-5-9-17(21)14(16)12-15-18(23)10-11-22(19(15)24)13-6-3-1-2-4-7-13/h5,8-11,13,23H,1-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGPXPOQTCSCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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